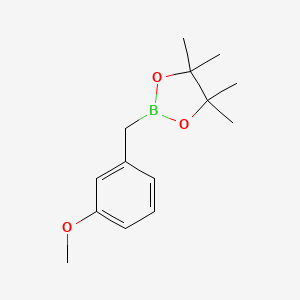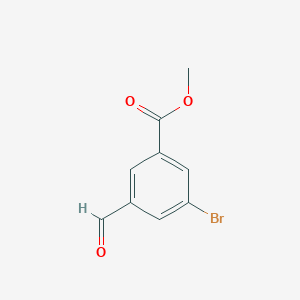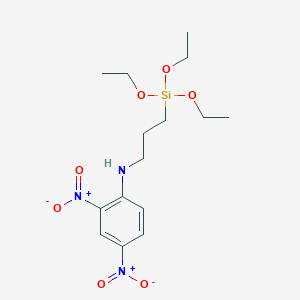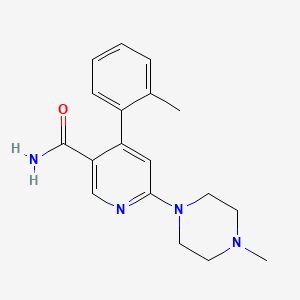
(S)-(-)-2-(tert-ブチルジメチルシリルオキシ)プロピオン酸エチル
概要
説明
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propionate ester. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
科学的研究の応用
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, also known as (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate, is a compound that finds large applications in synthetic organic chemistry . The primary targets of this compound are organic compounds where it introduces the tert-butoxycarbonyl group .
Mode of Action
The mode of action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .
Biochemical Pathways
The biochemical pathways affected by Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate are those involved in the synthesis of organic compounds. The introduction of the tert-butoxycarbonyl group into these compounds can lead to a variety of downstream effects, including increased molecular solubility and reduced aggregation-caused self-quenching of excitons in neat films .
Pharmacokinetics
The use of flow microreactor systems in its synthesis suggests that the compound’s adme (absorption, distribution, metabolism, and excretion) properties may be influenced by these systems . The impact on bioavailability is yet to be determined.
Result of Action
The result of the action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is the creation of organic compounds with increased molecular solubility and reduced aggregation-caused self-quenching of excitons . This can lead to the development of efficient solution-processed organic light-emitting diodes (OLEDs) .
Action Environment
The action environment can influence the efficacy and stability of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate. For instance, the use of flow microreactor systems in the synthesis of this compound suggests that the physical and chemical conditions within these systems could impact the compound’s action . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the silyl-protected intermediate. This intermediate can then be esterified with ethyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, minimizing waste and improving reaction yields .
化学反応の分析
Types of Reactions
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a corresponding silanol or silanone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol or silanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl ethers.
類似化合物との比較
Similar Compounds
- Ethyl (S)-(-)-2-(trimethylsilyloxy)propionate
- Ethyl (S)-(-)-2-(triisopropylsilyloxy)propionate
- Ethyl (S)-(-)-2-(tert-butyldiphenylsilyloxy)propionate
Uniqueness
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and stability. This makes it an excellent protecting group for hydroxyl functionalities, offering greater resistance to acidic and basic conditions compared to other silyl ethers.
特性
IUPAC Name |
ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBAXFIJEBLKRZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450140 | |
| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106513-42-2 | |
| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)

![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)


